2-Azabicyclo[3.1.1]heptane-1-carbonitrile (CAS: 1392879-18-3) is a conformationally restricted, sp3-rich bridged bicyclic aliphatic amine utilized as a premium building block in medicinal chemistry. Functioning as a 3D bioisostere for planar aromatic rings such as pyridine, this scaffold directly addresses the 'escape from flatland' paradigm by improving aqueous solubility and metabolic stability [1]. For industrial and laboratory procurement, the presence of the 1-carbonitrile group is the critical differentiator; it serves as a highly stable, processable synthetic handle that allows for direct downstream elaboration into 2,4-methanopipecolic acid derivatives and other complex active pharmaceutical ingredients (APIs) without degrading the strained bicyclic core [2].
Generic substitution with planar amines like pyridine or unconstrained aliphatics like piperidine fundamentally compromises target performance and processability. Piperidine lacks the rigid 3D architecture required to minimize off-target binding and possesses a significantly higher basicity (pKa ~11) that frequently induces toxicity and formulation challenges [1]. Conversely, planar pyridines suffer from higher lipophilicity and rapid metabolic degradation. Furthermore, procuring an unfunctionalized 2-azabicyclo[3.1.1]heptane core instead of the 1-carbonitrile derivative eliminates the essential bridgehead synthetic handle, rendering direct regioselective coupling impossible and forcing buyers to absorb the cost and yield loss of multi-step post-functionalization [2].
When utilized as a bioisostere, the 2-azabicyclo[3.1.1]heptane core exhibits a basicity profile that closely aligns with pyridine, whereas the unbridged piperidine comparator demonstrates a significantly higher basicity. This basicity mismatch in piperidine frequently leads to off-target toxicity and altered binding affinities during lead optimization[1].
| Evidence Dimension | Basicity (pKa) |
| Target Compound Data | 2-Azabicyclo[3.1.1]heptane core (pKa aligned with pyridine at ~5.2) |
| Comparator Or Baseline | Piperidine (pKa ~11.2) |
| Quantified Difference | Avoids the ~6 pKa unit basicity spike associated with piperidine substitution |
| Conditions | Computational and experimental basicity profiling in bioisosteric replacement models |
Selecting this scaffold prevents basicity-driven off-target effects and formulation issues commonly encountered when using piperidine as a generic substitute.
The 2-azabicyclo[3.1.1]heptane framework demonstrates exceptional robustness during harsh downstream chemical transformations. In comparative stability assays, the core remains entirely intact under concentrated HCl at 60 °C for 24 hours, whereas less strained cyclic imines and unfunctionalized nitriles undergo rapid degradation or ring-opening under identical hydrolytic conditions [1].
| Evidence Dimension | Core stability under acidic hydrolysis |
| Target Compound Data | 2-Azabicyclo[3.1.1]heptane core (100% intact after 24h) |
| Comparator Or Baseline | Standard cyclic imines (Rapid hydrolysis/degradation) |
| Quantified Difference | >24-hour stability under concentrated acidic conditions |
| Conditions | Concentrated HCl, 60 °C, 24 hours |
High thermal and acidic stability ensures reproducible, high-yield conversion of the nitrile to the corresponding carboxylic acid without core degradation, reducing material waste.
Incorporating the sp3-rich 2-azabicyclo[3.1.1]heptane scaffold significantly reduces lipophilicity compared to planar aromatic comparators. Studies indicate that bridged bicyclic amines lower the calculated LogP (clogP) while increasing the fraction of sp3 carbons (Fsp3), which directly improves intrinsic clearance (CLint) in liver microsomes compared to flat pyridine or benzene analogs [1].
| Evidence Dimension | Calculated LogP (clogP) and Intrinsic Clearance (CLint) |
| Target Compound Data | 2-Azabicyclo[3.1.1]heptane derivatives (High Fsp3, lower clogP) |
| Comparator Or Baseline | Planar pyridine/benzene analogs (Low Fsp3, higher clogP) |
| Quantified Difference | Measurable reduction in clogP and extended half-life (T1/2) in microsomal assays |
| Conditions | Human liver microsome clearance assays and in silico LogP calculations |
Lower lipophilicity and higher Fsp3 directly improve aqueous solubility and metabolic stability, critical parameters for the formulation of orally administered drugs.
The presence of the 1-carbonitrile group makes CAS 1392879-18-3 an ideal, direct precursor for conformationally restricted amino acids. Tandem hydrolysis of the 1-carbonitrile yields 2,4-methanopipecolic acid derivatives in short synthetic sequences (e.g., 5 steps from base ketones) with reasonably high overall yields, whereas attempting to functionalize a bare 2-azabicyclo[3.1.1]heptane core post-synthesis results in poor regioselectivity and severe yield attrition [1].
| Evidence Dimension | Synthetic steps and regioselectivity |
| Target Compound Data | 2-Azabicyclo[3.1.1]heptane-1-carbonitrile (Direct 5-step conversion to acid) |
| Comparator Or Baseline | Unfunctionalized 2-azabicyclo[3.1.1]heptane (Requires complex multi-step post-functionalization) |
| Quantified Difference | Streamlined 5-step synthesis vs. multi-step functionalization with high yield loss |
| Conditions | Tandem Strecker reaction and intramolecular nucleophilic cyclization workflows |
Procuring the pre-functionalized 1-carbonitrile variant drastically reduces synthetic steps and improves overall yield when manufacturing rigidified pipecolic acid APIs.
Direct hydrolysis of the 1-carbonitrile group makes this compound the optimal starting material for generating conformationally constrained nonchiral pipecolic acid analogs. This is highly relevant for procurement teams sourcing building blocks for peptidomimetic drug design, where the pre-installed nitrile bypasses complex bridgehead functionalization steps [1].
This compound is directly applied in medicinal chemistry workflows to replace metabolically susceptible pyridine or overly basic piperidine rings in API candidates. Its specific basicity alignment and high Fsp3 character improve the drug candidate's half-life and reduce off-target toxicity without requiring complete scaffold redesign [2].
Due to its exceptional stability under concentrated acidic and thermal conditions, this carbonitrile derivative serves as a reliable, stereochemically defined building block for high-throughput parallel synthesis. It allows for aggressive downstream coupling and deprotection sequences that would otherwise degrade standard cyclic imines [2].